molecular formula C8H14N4 B12360137 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine

Katalognummer: B12360137
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: GUDDJEMXGSJOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine is a compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazole rings endows the molecule with unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine typically involves the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions.

    Starting Materials: Piperidine, sodium azide, and an alkyne derivative.

    Reaction Conditions: The reaction is carried out in the presence of a copper catalyst (CuSO4) and a reducing agent (sodium ascorbate) in a solvent such as water or ethanol.

    Procedure: The alkyne derivative is reacted with sodium azide to form the corresponding azide. This azide is then subjected to CuAAC conditions with piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, thereby modulating their activity. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole itself and its various substituted derivatives.

    Piperidine Derivatives: Compounds like piperidine, N-methylpiperidine, and other substituted piperidines.

Uniqueness

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine is unique due to the combination of the triazole and piperidine rings in a single molecule. This dual functionality provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C8H14N4

Molekulargewicht

166.22 g/mol

IUPAC-Name

3-(triazol-1-ylmethyl)piperidine

InChI

InChI=1S/C8H14N4/c1-2-8(6-9-3-1)7-12-5-4-10-11-12/h4-5,8-9H,1-3,6-7H2

InChI-Schlüssel

GUDDJEMXGSJOAS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CN2C=CN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.